Pyrido[3,4-D]pyridazin-1(2H)-one
Description
Properties
IUPAC Name |
2H-pyrido[3,4-d]pyridazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-6-1-2-8-3-5(6)4-9-10-7/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVWFGUZOHQWWFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=O)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447956 | |
| Record name | pyrido[3,4-d]pyridazin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25381-41-3 | |
| Record name | pyrido[3,4-d]pyridazin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways to Pyrido[3,4-D]pyridazin-1(2H)-one Core
The construction of the bicyclic this compound system can be achieved through several strategic synthetic routes. These pathways range from classical cyclization reactions to modern catalyzed and energy-assisted methods, each offering distinct advantages in terms of efficiency, yield, and substrate scope.
Cyclization Reactions utilizing Pyridinedicarboxylic Acid Derivatives
A foundational and classical approach to forming the pyridazinone ring of the this compound core involves the cyclocondensation of a suitably substituted pyridine (B92270) precursor with a hydrazine (B178648) derivative. Specifically, starting with a pyridine-3,4-dicarboxylic acid derivative, such as the corresponding diester or anhydride, reaction with hydrazine hydrate (B1144303) leads to the formation of the fused heterocyclic system. This reaction proceeds via the nucleophilic attack of the hydrazine on the two carbonyl centers of the pyridine derivative, followed by an intramolecular cyclization and dehydration to yield the stable pyridazinone ring. This method is a fundamental strategy in heterocyclic chemistry for creating six-membered diazine rings. While specific literature detailing this exact transformation for the this compound isomer is sparse, the synthesis of isomeric structures like pyrido[3,4-c]pyridazines often employs similar condensation logic, starting from appropriately substituted pyridines. mdpi.com
Palladium-Catalyzed Synthesis Approaches
Modern synthetic chemistry has seen the emergence of palladium-catalyzed reactions as powerful tools for constructing complex heterocyclic frameworks. A novel and efficient route for the synthesis of this compound derivatives has been established utilizing this technology. This approach involves the synthesis of a key intermediate, 4-methyl-7-(piperazin-1-yl)this compound, which is carried out in the presence of a palladium catalyst, specifically bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). This catalytic method has been successfully employed to generate a series of novel derivatives of the core structure.
Microwave-Assisted Synthetic Routes
Microwave-assisted synthesis has become a valuable technique for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. While specific examples detailing the microwave-assisted synthesis of the parent this compound are not extensively documented, the utility of this technology is well-established for a wide range of related heterocyclic systems.
Microwave irradiation has been successfully used in the three-component synthesis of bioactive thiazolyl-pyridazinediones, demonstrating its efficacy in constructing the pyridazinedione ring system under eco-friendly conditions. nih.gov Similarly, efficient microwave-assisted processes have been developed for synthesizing pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine analogs and pyrazolo[3,4-b]pyridine-spirocycloalkanediones. nih.govresearchgate.net These methods highlight the advantages of microwave heating, such as enhanced reaction rates and improved regioselectivity. nih.gov The successful application of microwave assistance in these analogous syntheses strongly suggests its potential as a rapid and efficient method for producing the this compound core and its derivatives. nih.govnih.govresearchgate.net
Derivatization Strategies for this compound and Analogs
Once the core heterocyclic structure is synthesized, further chemical modifications are often desired to explore structure-activity relationships for various applications. These derivatization strategies focus on functionalizing different positions of the this compound scaffold.
Functionalization of the Pyridazinone Ring
The pyridazinone ring itself offers sites for chemical modification, primarily at the nitrogen atom (N-2 position). nih.gov A common strategy is N-alkylation, which can be achieved by treating the pyridazinone core with agents like ethyl chloroacetate (B1199739). nih.gov This introduces an ester functional group, which can then be further reacted, for instance, with hydrazine hydrate to form hydrazide derivatives. nih.gov This two-step sequence allows for the introduction of a reactive handle on the pyridazinone nitrogen, enabling the subsequent attachment of various side chains and moieties. nih.govnih.gov The keto group within the pyridazinone ring is also a key structural feature, providing a site for hydrogen bond interactions which can be crucial for biological activity. nih.gov
Introduction of Diverse Side Chains and Moieties
A primary strategy for creating a library of analogs involves the introduction of a wide array of side chains and functional groups onto the core structure. This is often accomplished by utilizing a key intermediate that can be readily modified. For instance, using the palladium-catalyzed synthesis, a series of ten novel derivatives were created starting from the 4-methyl-7-(piperazin-1-yl)this compound intermediate. These derivatives incorporated various substituted moieties, showcasing the versatility of this synthetic approach.
Another effective strategy involves a multi-step synthesis beginning with the creation of 6-substituted-phenyl pyridazin-3-one intermediates. nih.gov These intermediates can then be N-alkylated and subsequently reacted with various thiosemicarbazides to introduce complex side chains at the N-2 position. nih.govrsc.org Further cyclization of these side chains can lead to the formation of fused triazole rings, adding another layer of structural diversity. nih.gov Research has also demonstrated the synthesis of pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs bearing furan-2-yl and pyridin-4-yl substituents, highlighting the broad scope for derivatization. nih.gov
Table 1: Examples of Palladium-Catalyzed Synthesis of this compound Derivatives This table showcases a selection of derivatives synthesized from the 4-methyl-7-(piperazin-1-yl)this compound intermediate, highlighting the variety of side chains that can be introduced.
| Compound ID | R Group on Piperazine (B1678402) Moiety |
| 8a | -C(O)CH₃ (Acetyl) |
| 8b | -C(O)C₆H₅ (Benzoyl) |
| 8c | -C(O)C₆H₄-4-Cl (4-Chlorobenzoyl) |
| 8d | -C(O)CH₂CH₃ (Propionyl) |
| 8e | -SO₂CH₃ (Mesyl) |
| 8f | -C(O)C₆H₄-4-NO₂ (4-Nitrobenzoyl) |
| 8g | -C(O)C₆H₄-2-Cl (2-Chlorobenzoyl) |
| 8h | -C(O)C₆H₄-2-OCH₃ (2-Methoxybenzoyl) |
| 8i | -C(O)C₆H₂-2,4,6-(CH₃)₃ (2,4,6-Trimethylbenzoyl) |
| 8j | -C(O)C₆H₄-4-F (4-Fluorobenzoyl) |
Table 2: Examples of Functionalization and Derivatization of the Pyridazinone Scaffold This table provides examples of how the broader pyridazinone scaffold can be modified, with strategies applicable to the this compound system.
| Starting Scaffold | Reagents/Conditions | Position of Functionalization | Introduced Moiety/Side Chain | Reference |
| 6-Aryl-pyridazin-3(2H)-one | 1. Ethyl chloroacetate 2. Hydrazine hydrate | N-2 of Pyridazinone | -CH₂C(O)NHNH₂ (Hydrazide) | nih.gov |
| 6-Aryl-2-(2-hydrazinyl-2-oxoethyl)pyridazin-3(2H)-one | Isothiocyanates | N-2 Side Chain | Thiosemicarbazide (B42300) | nih.govrsc.org |
| 6-Aryl-2-(2-(2-substituted-hydrazine-1-carbothioamido)acetyl)pyridazin-3(2H)-one | H₂SO₄ | N-2 Side Chain (Cyclization) | 5-Mercapto-4-substituted-4H-1,2,4-triazole | nih.gov |
| Pyridazin-3(2H)-one analog | Fischer indole (B1671886) synthesis | Fused to pyridazinone | Indole ring (forms Pyridazino[4,5-b]indol-4-one) | nih.gov |
| Pyridazino[4,5-b]indol-4-one | Suzuki Coupling | C-1 of Indole | Furan-2-yl or Pyridin-4-yl | nih.gov |
N-Acylhydrazone Derivatives
N-acylhydrazones are important intermediates in organic synthesis and are often prepared from hydrazide derivatives. ekb.eg The synthesis of N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone, a related class of compounds, involves the reaction of a hydrazide with an appropriate aldehyde or ketone. mdpi.com This reaction is typically carried out by refluxing the reactants in a suitable solvent, leading to the formation of the desired N-acylhydrazone which can then be purified by crystallization or column chromatography. mdpi.com The structures of these new derivatives are commonly confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FT-IR). mdpi.com
A general synthetic route to N-acylhydrazones involves the condensation of phenyl hydrazide derivatives with benzaldehyde. ekb.eg Another approach involves the diazotization, reduction, and subsequent acylation of α-amino acid esters to yield N-acylhydrazones. nih.gov
1,3,4-Oxadiazole (B1194373) Derivatives
The 1,3,4-oxadiazole ring is a valuable pharmacophore, and its derivatives can be synthesized from this compound precursors. A common method involves the cyclization of N,N'-diacylhydrazines or N-acylhydrazones. mdpi.com For instance, hydrazide derivatives can be reacted with a cyclodehydrating agent like phosphorus oxychloride to form the 1,3,4-oxadiazole ring. nih.gov
The synthesis often begins with the formation of a hydrazide from an ester. nih.govnih.gov This hydrazide can then undergo intramolecular cyclization in the presence of reagents like carbon disulfide to form a 1,3,4-oxadiazole ring. nih.gov Alternatively, a hydrazide can be reacted with an isothiocyanate to form a thiosemicarbazide intermediate, which is then cyclized using a coupling reagent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to yield the 2-amino-1,3,4-oxadiazole. luxembourg-bio.com
Table 1: Synthesis of 1,3,4-Oxadiazole Derivatives
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| Hydrazide | Phosphorus oxychloride | 1,3,4-Oxadiazole derivative | nih.gov |
| Hydrazide | Carbon disulfide | 1,3,4-Oxadiazole derivative | nih.gov |
| Hydrazide, Isothiocyanate | TBTU, DIEA | 2-Amino-1,3,4-oxadiazole derivative | luxembourg-bio.com |
Piperazine and Piperidine (B6355638) Substitutions
Piperazine and piperidine moieties are frequently incorporated into drug candidates to modulate their physicochemical properties. The synthesis of piperazine- and piperidine-substituted pyrido[3,4-d]pyridazin-1(2H)-ones has been explored. atmiyauni.ac.in For example, 4-methyl-7-(piperazin-1-yl)this compound can be synthesized and subsequently reacted with various acid halides to produce a series of derivatives. atmiyauni.ac.in The synthesis of piperidine derivatives can be achieved through various methods, including the reduction of corresponding pyridinones. znaturforsch.com
The synthesis of piperazine-substituted compounds often involves the reaction of a suitable precursor with piperazine. google.comnih.gov Similarly, piperidine-containing compounds can be synthesized by reacting a precursor with a piperidine derivative. google.com The stereoselective synthesis of substituted piperidines is also an area of interest, often employing chiral auxiliaries to control the stereochemistry. znaturforsch.com
Advanced Synthetic Techniques and Process Development
The transition from laboratory-scale synthesis to large-scale production for pharmaceutical applications requires robust and efficient methodologies. This section explores the techniques used for scaling up the synthesis of this compound intermediates and the stereoselective synthesis of its chiral derivatives.
Scale-Up Methodologies for Pharmaceutical Intermediates
The development of scalable synthetic routes is crucial for the pharmaceutical industry. This involves optimizing reaction conditions, minimizing the number of synthetic steps, and using cost-effective and safe reagents. For instance, the synthesis of pyridazine (B1198779) derivatives can be achieved through multi-step reactions that are amenable to scale-up. nih.gov The use of palladium-catalyzed cross-coupling reactions is a common strategy for constructing complex molecules, including pyrido[3,4-d]pyrimidin-4(3H)-ones, a related class of compounds. researchgate.netmdpi.com These reactions often provide high yields and can be optimized for large-scale production. mdpi.com
Stereoselective Synthesis of Chiral Derivatives
Many bioactive molecules are chiral, and their biological activity often depends on their stereochemistry. The stereoselective synthesis of chiral derivatives of this compound is therefore of significant interest. Chiral auxiliaries, such as carbohydrates, can be used to control the stereoselectivity of reactions, leading to the formation of specific stereoisomers. znaturforsch.com For example, N-galactosylation of a pyridone can direct the stereoselective addition of nucleophiles. znaturforsch.com The synthesis of chiral pyrido[3,2-e] mdpi.comnih.govluxembourg-bio.comoxadiazine derivatives has also been reported, highlighting the importance of chirality in this class of compounds. researchgate.net
Characterization Techniques in Synthetic Organic Chemistry
The structural elucidation and confirmation of newly synthesized compounds are fundamental aspects of synthetic organic chemistry. A combination of spectroscopic techniques is typically employed to characterize this compound derivatives. ekb.egnih.govgoogle.com
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are primary tools. mdpi.comnih.gov ¹H NMR and ¹³C NMR provide detailed information about the proton and carbon framework of the molecule. mdpi.comnih.gov Infrared (IR) spectroscopy is used to identify functional groups present in the molecule. mdpi.comnih.gov In some cases, X-ray crystallography can be used to determine the three-dimensional structure of a compound unambiguously. luxembourg-bio.com
Table 2: Common Characterization Techniques
| Technique | Information Obtained | Reference |
|---|---|---|
| ¹H NMR | Proton environment and connectivity | mdpi.comnih.govnih.gov |
| ¹³C NMR | Carbon skeleton of the molecule | mdpi.comnih.govnih.gov |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern | mdpi.comnih.govnih.gov |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Presence of functional groups | ekb.egmdpi.comnih.gov |
| X-ray Crystallography | Three-dimensional molecular structure | luxembourg-bio.com |
Pharmacological Spectrum and Biological Activities
Anticancer Activity of Pyrido[3,4-D]pyridazin-1(2H)-one Derivatives
The core structure of this compound has proven to be a versatile template for the design of potent anticancer agents. Researchers have strategically modified this scaffold to enhance its efficacy and selectivity against cancer cells. These efforts have led to the discovery of derivatives with significant cytotoxic effects against a panel of human cancer cell lines.
Inhibition of Cellular Proliferation in Various Cancer Cell Lines
The antiproliferative activity of this compound derivatives has been demonstrated across a range of cancer cell lines, highlighting their potential as broad-spectrum anticancer agents.
In the fight against non-small cell lung cancer (NSCLC), derivatives of this compound have shown promising results. One study reported the synthesis of novel derivatives and their subsequent evaluation for anticancer activity against the human lung cancer cell line A549. x-mol.com Notably, compound 8g from this series exhibited more potent cytotoxicity than the standard chemotherapeutic drug doxorubicin. x-mol.com Another study on related pyridazinone derivatives also demonstrated significant activity against the A549 cell line, with some compounds showing IC50 values in the micromolar range. nih.gov
Breast cancer remains a major health concern, and the development of new therapeutic agents is crucial. This compound derivatives have been investigated for their efficacy against breast cancer cells, particularly the MCF-7 cell line. In one study, several newly synthesized pyridopyridazin-3(2H)-one derivatives showed moderate activity against MCF-7 cells. researchgate.net Another research effort focusing on pyrazolo[3,4-b]pyridine derivatives, a structurally related class of compounds, identified derivatives with remarkable cytotoxic activity against MCF-7 cells, with IC50 values as low as 5.61 µM. nih.gov Furthermore, a separate investigation into this compound derivatives found that compound 8g displayed potent activity against the MCF-7 cell line. x-mol.com
Malignant melanoma is an aggressive form of skin cancer with a high mortality rate. The therapeutic potential of this compound derivatives has been explored in this context as well. A study evaluating a series of these compounds against the A375 human melanoma cell line found that compound 8g was more potent than the positive control, doxorubicin. x-mol.com This highlights the potential of this scaffold in developing new treatments for melanoma.
The anticancer activity of related heterocyclic compounds has also been observed in prostate and colon cancer cell lines. For instance, a study on pyrido[3,4-b]indole derivatives, which share some structural similarities, demonstrated potent antiproliferative activity against various prostate (LNCaP, DU145, PC3) and colon (HCT116) cancer cell lines. nih.govnih.gov Similarly, a new series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives showed significant anticancer profiles against the PC-3 prostatic cell line. nih.gov While these are not direct derivatives of this compound, the findings suggest that this general class of compounds holds promise for treating a wider range of cancers.
Targeting Specific Oncogenic Pathways and Enzymes
The anticancer effects of this compound and related derivatives are often attributed to their ability to interfere with specific molecular targets that are crucial for cancer cell survival and proliferation.
One of the key mechanisms of action for some pyridazinone-based derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical player in angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients. nih.gov By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to cell death. nih.gov
Furthermore, some pyrido[3,4-d]pyrimidine (B3350098) derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth. x-mol.comnih.gov Molecular docking studies have provided insights into how these compounds bind to the EGFR protein, paving the way for the design of more potent and selective inhibitors. x-mol.com
In some cases, these compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often achieved by modulating the expression of key apoptosis-regulating genes, such as upregulating the pro-apoptotic p53 and Bax genes while downregulating the anti-apoptotic Bcl-2 gene. nih.gov
The table below summarizes the inhibitory activity of selected this compound derivatives and related compounds against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Activity | Reference |
| 8g (a this compound derivative) | A549 (Lung) | More potent than doxorubicin | x-mol.com |
| 8g (a this compound derivative) | MCF-7 (Breast) | Potent activity | x-mol.com |
| 8g (a this compound derivative) | A375 (Melanoma) | More potent than doxorubicin | x-mol.com |
| Pyridopyridazin-3(2H)-one derivatives | MCF-7 (Breast) | Moderate activity | researchgate.net |
| Pyrazolo[3,4-b]pyridine derivative 19 | MCF-7 (Breast) | IC50 = 5.61 µM | nih.gov |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | PC-3 (Prostate) | Significant anticancer profile | nih.gov |
| Pyrido[3,4-b]indole derivatives | Prostate and Colon | Potent antiproliferative activity | nih.govnih.gov |
An article on the specific chemical compound This compound and its pharmacological activities as outlined cannot be generated at this time.
Extensive research has revealed a lack of specific scientific literature detailing the inhibitory effects of this compound on the following targets:
SOS1 (Son of Sevenless 1)
Monopolar Spindle 1 (MPS1) Kinase
Epidermal Growth Factor Receptor (EGFR)
Poly(ADP-ribose) Polymerase (PARP)
Fibroblast Growth Factor Receptor (FGFR)
Isocitrate Dehydrogenase 1 (IDH1)
Cyclin-Dependent Kinases (CDK)
While there is research on the broader classes of pyridazine (B1198779) and pyridazinone derivatives, which show a wide range of biological activities, this information does not pertain specifically to the this compound scaffold. sarpublication.comscholarsresearchlibrary.comresearchgate.net Adhering to the strict requirement of focusing solely on the requested compound, it is not possible to provide an accurate and informative article based on the currently available scientific data.
Further research would be required to establish the pharmacological spectrum and biological activities of this compound against the specified targets.
Modulation of Cell Cycle Progression (e.g., G0-G1 phase arrest)
Certain derivatives of related pyridopyrimidine and pyridotriazolopyrimidine structures have been shown to modulate cell cycle progression, a key target in cancer therapy. For instance, studies on a series of pyrido[2,3-d]pyrimidines and pyrido[2,3-d] nih.govnih.govnih.govtriazolo[4,3-a]pyrimidines demonstrated that these compounds can induce apoptosis in cancer cells. researchgate.netresearchgate.net The mechanism for this effect was linked to the ability to cause cell cycle arrest, particularly at the G1 phase. researchgate.netresearchgate.net
One highly active compound, a benzenesulfonamide (B165840) derivative of pyrido[2,3-d] nih.govnih.govnih.govtriazolo[4,3-a]pyrimidine, exhibited potent antitumor activity against prostate (PC-3) and lung (A-549) cancer cell lines. researchgate.net Further investigation into its mechanism revealed that it caused cell cycle arrest by enhancing the expression of the p21, a cell cycle inhibitor, and induced apoptosis through a caspase-3 dependent pathway. researchgate.net Similarly, other related sulfonamide derivatives were found to induce G1 cell cycle arrest by down-regulating key proteins like cyclin D1 and CDK4. researchgate.net
In a different study, a synthesized dihydropyrazolo[3,4-f] nih.govnih.govnatap.orgnih.govtetrazepin-4(3H)-one derivative demonstrated pro-apoptotic activity against various leukemia cell lines. nih.gov Flow cytometry analysis established that this compound induces arrest in the G0-G1 phase of the cell cycle, which is then followed by apoptosis. nih.gov Furthermore, some 2,3-arylpyridylindole derivatives have shown a biphasic effect, inducing G0/G1 cell cycle arrest at lower concentrations in A549 lung cancer cells. nih.gov
Antimicrobial Efficacy of this compound Derivatives
Derivatives of the pyridazinone scaffold have been a subject of intensive research for their wide-ranging antimicrobial activities. researchgate.net
Antibacterial Activity (e.g., against Staphylococcus aureus)
The antibacterial potential of pyridazinone derivatives has been noted in several studies. researchgate.net While broad activity is reported, specific research has highlighted efficacy against certain pathogens. For example, derivatives of 2H-pyran-3(6H)-one, which share an α,β-enone system, showed significant activity against Gram-positive bacteria, including Staphylococcus aureus. uoa.gr One such derivative, 2-[4-(Phenylthio) phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one, exhibited a minimum inhibitory concentration (MIC) of 1.56 µg/mL against Staphylococcus aureus. uoa.gr
In another class of related fused pyridines, novel pyrido[1,2,3-de] nih.govnih.govbenzoxazine-6-carboxylic acid derivatives demonstrated potent in vitro antibacterial activity, including against quinolone-resistant Gram-positive clinical isolates. nih.gov
| Compound Class | Specific Derivative | Bacterial Strain | Activity (MIC) | Source |
|---|---|---|---|---|
| 2H-Pyran-3(6H)-one Derivative | 2-[4-(Phenylthio) phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus ATCC 2593 | 1.56 µg/mL | uoa.gr |
| 2H-Pyran-3(6H)-one Derivative | 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. C203M | 0.75 µg/mL | uoa.gr |
Antifungal Activity (e.g., against Candida albicans)
The general antifungal properties of pyridazinone derivatives have been established. researchgate.net Research into related heterocyclic systems further supports this potential. A screening of a chemical library identified a pyridin-2(1H)-one derivative, 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one, as having significant antifungal activity against Candida albicans. nih.gov This compound demonstrated rapid fungicidal action and was also effective against clinically isolated fluconazole-resistant C. albicans strains. nih.gov Its MIC was determined to be 12.5 µg/mL. nih.gov
Other related fused systems, such as pyrido[3,4-e]-1,2,4-triazines and pyrido[2,3-d]pyrimidines, have also been investigated as potential antifungal agents, showing inhibitory action against Candida species among other fungi. nih.goveurjchem.com
| Compound Class | Specific Derivative | Fungal Strain | Activity (MIC) | Source |
|---|---|---|---|---|
| Pyridin-2(1H)-one Derivative | 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one | Candida albicans | 12.5 µg/mL | nih.gov |
| Pyrido[3,4-e]-1,2,4-triazine Derivatives | Various | Candida species | ≤ 16 µg/mL | nih.gov |
Antimycobacterial Activity (e.g., against Mycobacterium tuberculosis)
The emergence of drug-resistant Mycobacterium tuberculosis strains has spurred the search for new antimycobacterial drugs. researchgate.net Pyridazinone derivatives have been synthesized and specifically tested for their antitubercular activity against the H37Rv strain of M. tuberculosis. researchgate.net In one study, two series of pyridazinone derivatives were evaluated, leading to the identification of 5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone as a lead compound with good antitubercular activity. researchgate.net Several other derivatives in the series also showed significant action against the mycobacterium. researchgate.net
Additionally, research on related pyrido-1,2-thiazine derivatives revealed potent antimycobacterial agents, with some compounds showing MIC values as low as 3.13 µg/mL against M. tuberculosis H37Rv. nih.gov More recently, 2,4-disubstituted pyridine (B92270) derivatives demonstrated significant bactericidal activity against M. tuberculosis located within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.org
| Compound Class | Activity against M. tuberculosis H37Rv | Source |
|---|---|---|
| Pyridazinone Derivatives | Compound 25 (5-(4-hydroxy-3-methoxybenzyl)-3-(4-chloro-phenyl)-1,6-dihydro-6-pyridazinone) identified as a lead with good activity. | researchgate.net |
| Pyrido-1,2-thiazine Derivatives | MIC values as low as 3.13 µg/mL and 6.25 µg/mL for the most active compounds. | nih.gov |
Antiviral Properties (e.g., against Human Immunodeficiency Virus Type-1 and Type-2)
The pyridazinone scaffold is recognized for its antiviral potential, including activity against HIV. researchgate.net A significant breakthrough in this area came from the development of a series of diarylpyridazine (DAPD) derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Many of these compounds displayed excellent anti-HIV-1 activity, with the most promising compound inhibiting HIV-1 at a concentration (EC50) of 0.034 µM, which was more potent than the reference drugs nevirapine (B1678648) and delavirdine. nih.gov
Other related structures, such as pyridine oxide derivatives, have also been investigated. natap.org These compounds were found to inhibit both HIV-1 and HIV-2 through a novel dual mode of action, interfering with a post-integration step in the viral replication cycle. natap.org This suggests they may interfere with the transcription process, a unique feature that makes them of potential interest for further development. natap.org
| Compound Class | Specific Derivative | Antiviral Target | Activity (EC₅₀) | Source |
|---|---|---|---|---|
| Diarylpyridazine (DAPD) | Compound 8g | HIV-1 IIIB in MT-4 cells | 0.034 µM | nih.gov |
| Diarylpyridazine (DAPD) | General series | HIV-1 | 0.034 µM to 5.08 µM | nih.gov |
Anti-Inflammatory and Analgesic Potential
Pyridazin-3(2H)-one and its derivatives are considered highly appealing scaffolds for the discovery of new anti-inflammatory and analgesic drugs. nih.govscielo.br The incorporation of this nucleus into various molecular structures has resulted in a wide range of compounds with these properties. nih.gov
Research into tricyclic pyridazin-3(2H)one derivatives led to the identification of compounds with notable anti-inflammatory properties. nih.gov In a separate study, a series of 6-aryl-4-substituted pyridazin(2H)-3-one derivatives were synthesized and evaluated. scielo.br All tested compounds exhibited analgesic activities, and many showed significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats. scielo.br The derivative substituted at position 4 with furfurylidene was noted for having greater anti-inflammatory and analgesic activity. scielo.br
More recently, a novel pyrido[2,3-d]pyridazine-2,8-dione derivative was discovered to be a potent anti-inflammatory agent, showing 82% inhibition of ear edema in an in vivo model. rsc.org This compound was found to act as a dual inhibitor of both COX-1 and COX-2 isoenzymes. rsc.org
Cyclooxygenase (COX) and Lipoxygenase (LOX) Dual Inhibition
A modern approach in the development of anti-inflammatory agents is the simultaneous inhibition of both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. This dual action can offer a broader spectrum of anti-inflammatory effects while potentially mitigating some of the side effects associated with selective COX inhibitors.
Research has shown that certain pyridazinone derivatives can act as dual inhibitors. For instance, studies on 4-(6-oxopyridazin-1-yl)benzenesulfonamide derivatives identified compounds that potently inhibited both COX-2 and 5-LOX. nih.gov Specifically, methanesulfonate (B1217627) and ethanesulfonate (B1225610) pyridazine derivatives emerged as promising dual COX-2/5-LOX inhibitors, with activity against the 5-LOX enzyme in the low micromolar range (IC50 = 2-3 µM), which was superior to the reference drug Zileuton (IC50 = 3.5 µM). nih.gov Other research into [6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl] acetamide (B32628) and propanamide derivatives also demonstrated potential for dual inhibition of COX and 5-LOX, highlighting their promise as analgesic and anti-inflammatory agents. sarpublication.com
Selective Cyclooxygenase-2 (COX-2) Inhibition
The selective inhibition of COX-2 over COX-1 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects. The pyridazinone nucleus has proven to be an excellent scaffold for creating potent and highly selective COX-2 inhibitors. sarpublication.comcu.edu.eg
Numerous studies have reported on pyridazinone derivatives exhibiting strong and selective COX-2 inhibition. cu.edu.egnih.gov A series of new pyridazinone and pyridazinthione derivatives showed highly potent COX-2 inhibitory activity, with IC50 values in the nanomolar range. nih.gov Several of these compounds were 1.1 to 1.7 times more potent than the standard drug celecoxib. nih.gov For example, compound 3g (a pyridazinone derivative) not only had a potent IC50 of 43.84 nM but also a selectivity index (SI) of 11.51, comparable to celecoxib's 11.78. cu.edu.egnih.gov Similarly, pyridazine sulphonate derivatives 7a and 7b showed exceptional COX-2 selectivity, with SI values of 208 and 210, respectively. nih.gov Another derivative, ABT-963 , demonstrated a favorable selectivity ratio of 276:1 (COX-1/COX-2) and significant oral anti-inflammatory activity in vivo. sarpublication.com
The closely related pyrrolo[3,4-d]pyridazinone scaffold has also been modified to create selective COX-2 inhibitors, underscoring the versatility of this fused ring system. mdpi.com
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Compound 3g | 0.50 | 0.043 | 11.51 | nih.gov |
| Compound 3d | 0.75 | 0.067 | 11.19 | nih.gov |
| Compound 6a | 0.59 | 0.053 | 11.13 | nih.gov |
| Celecoxib (Reference) | 0.86 | 0.073 | 11.78 | nih.gov |
| Indomethacin (Reference) | 0.09 | 0.739 | 0.12 | nih.gov |
| Pyridazine sulphonate 7a | 10.4 | 0.05 | 208 | nih.gov |
| Pyridazine sulphonate 7b | 12.6 | 0.06 | 210 | nih.gov |
p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition
The p38 mitogen-activated protein kinase (MAPK) is a critical enzyme in the cellular signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1. As such, it is a significant target for novel anti-inflammatory therapies. nih.gov Pyridazine-based compounds have been successfully developed as potent inhibitors of p38 MAPK.
Research has identified trisubstituted pyridazines that exhibit good in vitro inhibitory activity against p38 MAPK, with IC50 values ranging from 1 to 20 nM. nih.gov Fused systems, such as pyridazinopyridinones, have also been designed as novel p38 kinase inhibitors. nih.gov One such compound, designated 31 , not only showed excellent potency in enzymatic and human whole blood assays but also demonstrated efficacy in a rat model of collagen-induced arthritis. nih.gov Another related compound, Dilmapimod (a pyrido[2,3-d]pyrimidin-7-one derivative), was advanced to clinical trials as a p38 MAP kinase inhibitor for inflammatory conditions. mdpi.com
Antinociceptive Effects
The inhibition of inflammatory mediators by this compound derivatives often translates to pain-relieving, or antinociceptive, effects. Several studies have confirmed the analgesic potential of this compound class.
One study investigated a 3(2H)-pyridazinone derivative and found it induced significant antinociceptive effects in multiple animal models of pain, including the hot plate and tail flick tests. nih.gov The activity was determined to be centrally mediated, and interestingly, was reversed by muscarinic antagonists but not by opioid antagonists, suggesting a mechanism involving central muscarinic receptors. nih.gov Another study synthesized a series of [6-(4-methoxyphenyl)-3(2H)-pyridazinone-2-yl]-acetamide and propanamide derivatives. nih.gov Most of these compounds were found to be more potent analgesics than aspirin (B1665792) in mouse models, with propanamide derivatives generally showing higher activity than their acetamide counterparts. nih.gov
Antidiabetic Applications
Beyond inflammation, derivatives of the this compound scaffold have shown significant potential in the management of diabetes mellitus through the inhibition of key metabolic enzymes.
Alpha-Glucosidase and Alpha-Amylase Inhibition
Inhibiting α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion in the gut, is an established therapeutic strategy to control postprandial hyperglycemia in type 2 diabetes. nih.gov A novel synthetic route using palladium catalysis has been developed specifically for this compound derivatives, which were then evaluated for these antidiabetic activities. researchgate.netrawdatalibrary.net
In this study, ten new derivatives were synthesized and tested. The results were promising, with one compound, 8i , demonstrating higher inhibitory activity against α-glucosidase and α-amylase than the standard drug, acarbose. researchgate.net Other research has explored different pyridazine analogs, also finding significant α-amylase inhibitory activity, with some compounds showing greater potency than acarbose. researchgate.net This line of research has been extended to hybrid molecules, where pyridazine-triazole derivatives were synthesized and evaluated as inhibitors of rat intestinal α-glucosidase. nih.gov
| Compound Series | Target Enzyme | Key Finding | Reference |
|---|---|---|---|
| This compound derivatives | α-Glucosidase & α-Amylase | Compound 8i showed higher inhibition than standard acarbose. | researchgate.net |
| Pyridazine analogs | α-Amylase | Compounds 8 and 12 showed more potent inhibition than acarbose. | researchgate.net |
| Pyridazine-triazole hybrids | α-Glucosidase | Demonstrated significant inhibitory potency. | nih.gov |
| 4H-Pyrano[2,3-d]pyrimidine hybrids | α-Glucosidase & α-Amylase | IC50 values in the range of 45-185 µM for α-glucosidase. | nih.gov |
Aldose Reductase Inhibition
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol in tissues and contributing to long-term diabetic complications like neuropathy, retinopathy, and nephropathy. Therefore, inhibiting aldose reductase is a promising therapeutic strategy.
While research focusing specifically on the this compound scaffold for aldose reductase inhibition is emerging, extensive work on closely related isomeric structures has shown significant potential. A series of derivatives based on the pyrido[2,3-b]pyrazin-3(4H)-one core were found to be potent and selective aldose reductase inhibitors, with many compounds having submicromolar IC50 values. researchgate.net The most active compound in that series, 9c , had an IC50 value of 0.009 µM. researchgate.net Similarly, another study on 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives reported excellent aldose reductase inhibitory activity, with the most active compound, 4k , having an IC50 of 0.023 µM. nih.gov These findings strongly suggest that the broader class of pyridone-based fused heterocycles, including this compound, represents a valuable scaffold for developing potent aldose reductase inhibitors.
Activity in Neurological Disorders
Derivatives of the pyridopyridazine (B8481360) system have shown affinity for GABA-A receptors, suggesting their potential as modulators of the central nervous system. Specifically, a series of pyrido[2,3-d]pyridazine (B3350097) derivatives have been patented as selective ligands for GABA-A receptors. scirp.orgscirp.org One notable compound from this series demonstrated a high affinity with a Ki value of 100 nM for displacement of [3H]-flumazenil from the α2, α3, or α5 subunit of the human GABA-A receptor. scirp.org This indicates a potential for these compounds in the treatment of anxiety, panic disorders, and other central nervous system disorders. scirp.orgscirp.org
The pyridazine scaffold and its fused derivatives have been a subject of interest for their potential anticonvulsant and antidepressant properties. ijcrt.org Various synthetic pyridazine compounds have been evaluated for these activities. ijcrt.org For instance, a series of 4-aminosubstituted-2,6,7-trimethyl-1,5-dioxo-1,2,5,6-tetrahydropyrido[3,4-d]pyridazines demonstrated significant inhibition of spontaneous locomotor activity and possessed analgesic properties in mouse models. scirp.org Furthermore, new pyrido[3,4-d]pyridazine (B3350088) derivatives have been synthesized and assessed for their biological activities, with some showing potential as anticonvulsant agents. researchgate.netscholarsresearchlibrary.com Research has also explored the synthesis of pyrazolo[4,3-c]pyridine derivatives, which have shown antidepressant and anxiolytic activity. psu.edu
Cardiovascular System Modulation
Certain derivatives of pyrido[3,4-d]pyridazine have been identified as potent vasodilators. A notable example is Endralazine, a clinically approved direct-acting vasodilator. scirp.orgscirp.org It is structurally related to Hydralazine but is reported to be approximately five times more potent, which allows for the use of lower dosages. scirp.org The vasodilatory action of such compounds involves the relaxation of vascular smooth muscles, leading to a decrease in peripheral resistance and consequently lowering blood pressure. ijcrt.org
The inhibition of phosphodiesterases, particularly PDE5, is a well-established therapeutic strategy. Pyrazolopyridopyridazine diones, which can be synthesized from pyrido[3,4-d]pyridazine precursors, are known to be versatile starting materials for creating PDE5 inhibitors. mdpi.com Derivatives of the pyridazine family have been developed as potent PDE inhibitors. For example, some substituted pyrazolopyridopyridazines have been reported as orally bioavailable and selective PDE5 inhibitors, with some showing greater potency than sildenafil. nih.gov The ijcrt.orgdntb.gov.uathieme-connect.detriazolo[3,4-b] scirp.orgijcrt.orgthieme-connect.depyridazine structure has also been identified as a PDE-IV inhibitor. ijcrt.org
Antihistaminic Activity (e.g., H1 Receptor Antagonism)
While research specifically detailing the H1 receptor antagonism of this compound is limited, studies have successfully identified derivatives of the core pyridazin-3-one structure as potent inverse agonists of the histamine (B1213489) H₃ receptor (H₃R). nih.gov These findings are significant as H₃R antagonists are known to modulate neurotransmitter release in the central nervous system and have therapeutic potential.
A series of pyridazin-3-one derivatives were synthesized and evaluated for their activity as H₃R antagonists. Modifications to the pyridazinone core, a central phenyl ring, and a linker region led to the identification of compounds with high potency and selectivity. nih.gov For instance, certain derivatives demonstrated robust wake-promoting activity in preclinical models, a characteristic effect of H₃R antagonism. nih.govnih.gov
Further structure-activity relationship (SAR) studies on 4,5-dihydropyridazin-3-one derivatives also revealed compounds with potent H₃R inverse agonist activity. nih.gov Modifications aimed at blocking in vivo metabolism resulted in a lead candidate that showed significant functional antagonism in animal models. nih.gov
Table 1: Antihistaminic Activity of Representative Pyridazinone Derivatives (H₃ Receptor Inverse Agonism)
| Compound | Description | Key Findings | Reference |
|---|---|---|---|
| Compound 13 | Pyridazin-3-one derivative | Showed potent functional H₃R antagonism in a rat dipsogenia model and robust wake activity. | nih.gov |
| Compound 21 | Pyridazin-3-one derivative | Demonstrated potent functional H₃R antagonism and significant wake-promoting effects in rats. | nih.gov |
| Compound 22 | 4,4-dimethyl-6-{4-[3-((R)-2-methyl-pyrrolidin-1-yl)-propoxy]-phenyl}-4,5-dihydro-2H-pyridazin-3-one | Identified as a lead candidate with potent in vivo functional H₃R antagonism and robust wake-promoting activity. | nih.gov |
Other Emerging Biological Activities
Hedgehog Signaling Pathway Antagonism
The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and is implicated in the formation of various cancers when aberrantly activated. researchgate.net The pathway involves the binding of a Hedgehog ligand to the Patched (PTCH) receptor, which relieves the inhibition of the Smoothened (SMO) protein, leading to the activation of Gli transcription factors. researchgate.netresearchgate.net Antagonists of this pathway represent a significant area of cancer therapeutic research. researchgate.netresearchgate.net
Despite the importance of this pathway, a review of the available scientific literature did not yield specific studies demonstrating that this compound or its direct derivatives act as antagonists of the Hedgehog signaling pathway. This remains an area for potential future investigation.
Carbonic Anhydrase Inhibition
The pyridazinone scaffold is a subject of interest for its role in carbonic anhydrase (CA) inhibition. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological and pathological processes.
Research on structurally related compounds, such as pyrido[2,3-d]pyrimidine (B1209978) derivatives , has shown inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov An investigation into these derivatives revealed that all tested compounds inhibited both hCA I and hCA II activities, with some showing notable potency. nih.gov For example, structure-activity relationship studies indicated that indolylchalcone derivatives had higher inhibitory activities than the pyrido[2,3-d]pyrimidine derivatives on these isoforms. nih.gov
Similarly, a study on pyrazolo[4,3-c]pyridine sulfonamides demonstrated varying degrees of inhibition against four human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII). mdpi.com Several compounds in this series were found to be more potent inhibitors of hCA I than the standard reference drug, Acetazolamide (AAZ). mdpi.com
Table 2: Carbonic Anhydrase Inhibitory Activity of Related Heterocyclic Compounds
| Compound Class | Target Isoform | Measurement | Value | Reference |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidine derivative (7e) | hCA I | IC₅₀ | 6.79 µM | nih.gov |
| Pyrido[2,3-d]pyrimidine derivative (5g) | hCA II | IC₅₀ | 7.22 µM | nih.gov |
| Pyrazolo[4,3-c]pyridine Sulfonamide (1f) | hCA I | Kᵢ | 69.4 nM | mdpi.com |
| Pyrazolo[4,3-c]pyridine Sulfonamide (1g) | hCA I | Kᵢ | 78.5 nM | mdpi.com |
| Pyrazolo[4,3-c]pyridine Sulfonamide (1h) | hCA I | Kᵢ | 58.8 nM | mdpi.com |
| Pyrazolo[4,3-c]pyridine Sulfonamide (1k) | hCA I | Kᵢ | 71.3 nM | mdpi.com |
IC₅₀: Half-maximal inhibitory concentration. Kᵢ: Inhibition constant.
Antioxidant Activity (e.g., Superoxide (B77818) Radical Scavenging, Lipid Peroxidation Inhibition)
A study on pyrimido[1',6':1,2]pyrido[3,4-b]indole derivatives , which contain a related pyridinone structural element, identified a series of potent inhibitors of NADPH- and Fe(II)-dependent lipid peroxidation in rat brain microsomes. nih.gov Preliminary structure-activity analysis suggested that a saturated pyrimidine (B1678525) moiety was crucial for this inhibitory effect. nih.gov This indicates that the broader structural class to which this compound belongs may possess the capacity to interfere with the lipid peroxidation cascade. Further research is required to specifically evaluate the superoxide radical scavenging and lipid peroxidation inhibitory potential of the core this compound compound.
Antiplatelet Activity
The pyridazinone core has been extensively investigated for its antiplatelet activity. Several studies have demonstrated that derivatives of this scaffold can inhibit platelet aggregation induced by various agonists.
One study synthesized a library of pyridazin-3(2H)-one derivatives bearing a 3-oxo-3-phenylprop-1-en-1-yl or 3-phenylprop-2-enoyl fragment and evaluated them as antiplatelet agents. scholarsresearchlibrary.com Another investigation into 4,5-dihydro-3(2H)pyridazinone derivatives also reported significant platelet aggregation inhibition activity. researchgate.netnih.gov In fact, two compounds from this series were found to induce complete inhibition of platelet aggregation. nih.gov
Furthermore, research on 2-amino-4H-pyrido[1,2-a]pyrimidin-4-ones , which are considered isosteric analogues of the pyridazinone system, has identified compounds with notable inhibitory effects on human platelet aggregation induced by ADP, collagen, or the Ca²⁺ ionophore A23187.
Table 3: Antiplatelet Activity of Representative Pyridazinone and Related Derivatives
| Compound Class | Key Structural Features | Finding | Reference |
|---|---|---|---|
| 5-Alkylidene-6-phenyl-pyridazin-3(2H)-ones | Presence of oxygenated functions (COOR, COCH₃) on the vinyl group. | Gave rise to the highest antiplatelet activity. | scholarsresearchlibrary.com |
| 4,5-dihydro-3(2H)pyridazinone derivatives | Two specific compounds from the synthesized series. | Induced complete platelet aggregation inhibition. | nih.gov |
Structure Activity Relationship Sar and Computational Studies
Elucidation of Key Structural Features for Biological Activity
The modification of the pyrido[3,4-d]pyridazine (B3350088) scaffold with different functional groups at various positions has a profound impact on the resulting compound's biological profile. SAR studies have revealed that even minor changes can lead to significant shifts in potency and target selectivity.
For instance, in the context of Monopolar spindle 1 (Mps1) kinase inhibitors based on the related pyrido[3,4-d]pyrimidine (B3350098) scaffold, the shape of the substituent at the R2 position has been identified as a critical factor for activity. Studies have shown that isomers at this position can result in differences in potency of several tens of times, highlighting the sensitivity of the enzyme's binding pocket to the spatial arrangement of the substituent. nih.gov Specifically, the ability of an R2 substituent to fit into a hydrophobic pocket can dramatically enhance binding affinity. nih.gov Furthermore, the presence of a methyl group at the R1 position was found to be important for creating a tighter interaction with the "gatekeeper" residue Met602 of Mps1. nih.gov
The strategic introduction of substituents can also modulate selectivity. For example, research on pyrido[2,3-d]pyrimidin-7(8H)-ones has explored a wide array of substituents at the C4 position—including N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl groups—to probe their effects on ZAP-70 kinase inhibition. mdpi.com This systematic variation is key to developing compounds with high affinity and selectivity for a specific target.
| Scaffold | Target | Position | Substituent Effect on Activity |
| Pyrido[3,4-d]pyrimidine | Mps1 Kinase | R2 | Shape is critical; isomers show large potency differences. nih.gov |
| Pyrido[3,4-d]pyrimidine | Mps1 Kinase | R1 | Methyl group enhances binding to gatekeeper residue. nih.gov |
| 1,2-Dihydropyrido[3,4-b]pyrazine | Antimitotic | 5 and 7 | Amino groups are necessary for activity. nih.gov |
| Pyrido[3,4-d]pyrimidine | CXCR2 | 6 | Amino group leads to a complete loss of activity. nih.gov |
The arrangement of the fused pyridine (B92270) and pyridazine (B1198779) rings, including the specific isomer and the degree of saturation, plays a pivotal role in defining the compound's biological activity profile. Different isomers of the parent pyridopyridazine (B8481360) or pyridopyrimidine core often exhibit affinities for entirely different biological targets.
The isomeric form of the core structure is a fundamental determinant of biological function. For example, pyrido[2,3-d]pyrimidines are associated with a wide range of activities, including anticancer and anti-inflammatory effects, while pyrido[3,4-d]pyrimidines are particularly noted as tyrosine kinase and matrix metalloproteinase-13 (MMP-13) inhibitors. This underscores the importance of the nitrogen atom's position within the pyridine ring in orienting the key pharmacophoric features for target recognition.
A compelling example of how ring fusion can alter activity and selectivity is the transformation of a 2-pyridone-based molecule, which was a highly selective COX-2 inhibitor, into a dual COX-1/COX-2 inhibitor upon cyclization to form a pyrido[2,3-d]pyridazine-2,8-dione scaffold. nih.govresearchgate.net This structural modification, creating the fused ring system, fundamentally changed the compound's interaction with the cyclooxygenase isozymes. nih.gov The applications of pyrido[3,4-c]pyridazines and their fused derivatives have been limited due to synthetic challenges, but their distinct structure suggests they may possess unique biological activities compared to other isomers. mdpi.com
| Original Scaffold | Fused Scaffold | Target | Change in Activity Profile |
| 2-Pyridone | Pyrido[2,3-d]pyridazine-2,8-dione | COX Enzymes | Transformed from selective COX-2 inhibitor to dual COX-1/COX-2 inhibitor. nih.govresearchgate.net |
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking and other computational techniques are invaluable tools for visualizing and understanding how pyrido[3,4-d]pyridazin-1(2H)-one derivatives and their analogs interact with their protein targets at an atomic level. These studies provide critical insights into the binding modes, key interactions, and the structural basis for observed SAR.
Docking studies have successfully characterized the binding modes of related pyridopyridazine and pyridopyrimidine structures within the active sites of several important enzymes.
COX Enzymes : Derivatives of related scaffolds, such as pyrrolo[3,4-d]pyridazinone, have been shown to occupy the active site of COX-2 in a manner similar to the known inhibitor Meloxicam. researchgate.net For dual COX-1/COX-2 inhibitors, docking helps to elucidate the structural features that allow a single molecule to effectively bind within the slightly different active sites of both isoenzymes. nih.gov Nonsteroidal anti-inflammatory drugs typically establish contact within the COX active site in distinct regions, including a proximal binding pocket, a central binding area, and a side pocket unique to COX-2. nih.gov
Mps1 Kinase : For pyrido[3,4-d]pyrimidine inhibitors of Mps1, computational studies revealed that the R2 substituent of an active compound could penetrate a hydrophobic pocket formed by residues Met671-Pro673. nih.gov In contrast, the isomeric form of the same substituent was unable to enter this pocket due to steric hindrance, explaining its significantly lower activity. nih.gov
A crucial outcome of molecular docking is the identification of specific amino acid residues within the active site that are essential for ligand binding and stabilization.
COX Enzymes : In the active sites of COX-1 and COX-2, residues Arg120 and Tyr355 are key for establishing polar contacts with inhibitors. nih.gov A network of hydrophobic interactions is formed with several other residues, including Val349, Ser353, Tyr355, Ala527, and the isozyme-specific Ile523 (in COX-1) or Val523 (in COX-2). nih.gov
Mps1 Kinase : Detailed interaction studies for pyrido[3,4-d]pyrimidine inhibitors with Mps1 have pinpointed Gly605 and Lys529 as critical residues that form stable hydrogen bonds with the ligands. nih.govnih.gov The major favorable energy contributions for binding were found to originate from interactions with a set of residues including Ile531, Val539, Cys604, Gly605, Asn606, Ile607, Leu654, and Ile663. nih.gov
| Enzyme Target | Critical Residues for Hydrogen Bonding | Critical Residues for Hydrophobic/Other Interactions |
| COX-1/COX-2 | Arg120, Tyr355 nih.gov | Val349, Ser353, Tyr355, Ala527, Ile523 (COX-1), Val523 (COX-2) nih.gov |
| Mps1 Kinase | Gly605, Lys529 nih.govnih.gov | Ile531, Val539, Cys604, Asn606, Ile607, Leu654, Ile663 nih.gov |
The stability of the ligand-protein complex is governed by a combination of forces, primarily hydrogen bonds and hydrophobic interactions.
Hydrogen Bonding : These directional interactions are often vital for anchoring a ligand in the correct orientation within the active site. In the case of Mps1 inhibitors, stable hydrogen bonds with the backbone of Gly605 and with Lys529 were found to be indispensable for potent inhibition. nih.gov The pyridazino[4,5-d]pyridazine unit itself can function as a multiple hydrogen-bond acceptor, with all nitrogen atoms capable of acting as lone-pair donors to form hydrogen bonds with surrounding water molecules or protein residues. nih.gov
This detailed analysis of intermolecular forces allows for the rational modification of lead compounds to enhance their binding affinity and selectivity for the target enzyme.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyridazinone-containing scaffolds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been employed to study the structure-activity relationships of derivatives targeting various biological endpoints, including fungicidal activity. researchgate.net These models correlate variations in biological activity with the steric and electrostatic properties of the molecules, providing insights that can guide the design of more potent compounds. researchgate.net While specific QSAR models exclusively for this compound were not detailed in the available research, studies on related pyridazin-3-one derivatives have successfully used QSAR to elucidate molecular features and guide the design of new analogs. actascientific.com Such models help in understanding drug-receptor interactions and are routinely used in modern drug design. actascientific.com
In Silico Pharmacokinetic and Toxicological Predictions
In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the discovery process.
A compound's ability to permeate cell membranes is essential for its bioavailability and efficacy. For derivatives of the closely related 8-substituted Pyrido[3,4-d]pyrimidin-4(3H)-one scaffold, cellular permeability has been evaluated using the Caco-2 assay. nih.gov This assay is a standard in vitro model for predicting human drug absorption. Certain derivatives from this series were found to be cell-permeable, which is a crucial characteristic for oral bioavailability. nih.gov Furthermore, in silico analysis of bioavailability was performed for specific derivatives like 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one, complementing experimental evaluations. nih.gov
Predicting potential toxicity is a key application of in silico methods. The cytotoxicity of this compound derivatives has been evaluated experimentally against various cell lines. For instance, 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one (CPM) was assessed for its cytotoxic potential against normal cell lines (L929 and RPTEC) and several cancer cell lines, including A172 (glioblastoma), AGS (gastric adenocarcinoma), CACO-2 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma). nih.gov Similarly, novel derivatives of the related Pyrido[3,4-d]pyrimidine scaffold have been evaluated for cytotoxicity against panels of human cancer cell lines, identifying compounds with selective activity against breast and renal cancer lines. nih.gov These experimental evaluations provide crucial data that can be used to build and validate in silico cytotoxicity prediction models.
Selectivity Profiling against Related Biological Targets
Selectivity is a cornerstone of modern drug design, minimizing off-target effects and enhancing the therapeutic index. Derivatives of the Pyrido[3,4-d]pyridazine scaffold and its close relatives have been profiled against several homologous proteins and enzyme isoforms.
COX-1/COX-2: The selective inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1) is a key goal for developing anti-inflammatory agents with reduced gastrointestinal side effects. The anti-inflammatory activity of 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one was evaluated through its inhibition of both COX-1 and COX-2. nih.gov Studies on other pyridazine derivatives have also demonstrated a clear preference for COX-2 over COX-1 inhibition, with some compounds showing greater potency and selectivity than the standard drug celecoxib. nih.gov
| Compound Class | Target | Activity/Selectivity | Reference |
| Pyridazine Derivatives | COX-1 / COX-2 | Demonstrated preference for COX-2 inhibition over COX-1. nih.gov | nih.gov |
| 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one | COX-1 / COX-2 | Evaluated for inhibitory activity against both isoforms. nih.gov | nih.gov |
p38α/β isoforms: The p38 mitogen-activated protein (MAP) kinase is an attractive target for treating inflammatory diseases. A series of pyridazinopyridinone compounds were designed as novel p38 kinase inhibitors. nih.gov Structure-activity relationship studies identified compounds with excellent potency, and subsequent profiling revealed high selectivity against other related kinases. nih.gov
MPS1 vs. CDK2: Monopolar spindle 1 (MPS1) kinase is a target in cancer therapy, and selectivity against cyclin-dependent kinase 2 (CDK2), a highly homologous protein, is critical. A series of Pyrido[3,4-d]pyrimidine inhibitors were developed that showed excellent potency for MPS1. acs.orgacs.org Through structural modifications, including the substitution pattern at the 2-position, significant selectivity over CDK2 was achieved, with some compounds demonstrating a CDK2/MPS1 Ki ratio greater than 1000. acs.org
| Compound Series | Target 1 | Target 2 | Selectivity Ratio (Target 2 / Target 1) | Reference |
| Pyrido[3,4-d]pyrimidine (34h) | MPS1 | CDK2 | > 1000 (Ki ratio) | acs.org |
| Pyrido[3,4-d]pyrimidines | MPS1 | CDK2 | Goal of >100 (Ki ratio) achieved through optimization. acs.org | acs.org |
Mechanism of Action Investigations
Elucidation of Molecular Pathways and Cellular Targets
Derivatives of the pyridopyridazinone family have been identified as inhibitors of several key enzymes and receptors involved in disease pathology.
Kinase Inhibition: A novel pyrido-pyridazinone derivative, DS21360717 , was identified as a potent inhibitor of feline sarcoma-related (FER) tyrosine kinase, an enzyme implicated in cancer cell progression and metastasis. nih.govacs.org Further optimization led to compound DS08701581 , which demonstrated improved kinase selectivity and significant tumor growth inhibition in preclinical models. nih.govacs.org Other related scaffolds, such as pyrido[3,4-d]pyrimidines, have been explored as antagonists for the human chemokine receptor CXCR2 and inhibitors of monopolar spindle kinase 1. nih.gov
Cyclooxygenase (COX) Inhibition: Several pyridazinone derivatives function as anti-inflammatory agents by targeting cyclooxygenase enzymes. sarpublication.com A specific pyrido[2,3-d]pyridazine-2,8-dione derivative, compound 7c , was found to be a dual inhibitor of both COX-1 and COX-2. nih.govrsc.org Mannich base derivatives of pyrrolo[3,4-d]pyridazinone also strongly inhibit cyclooxygenase, with a noted preference for the COX-2 isoenzyme. researchgate.net
Phosphodiesterase (PDE) Inhibition: The pyridazinone core is a feature in some phosphodiesterase inhibitors. sarpublication.com For instance, certain heterocyclic-fused pyridazinones act as PDE4 inhibitors, which are effective anti-inflammatory agents. sarpublication.com
Other Targets: 8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-ones have been identified as potent inhibitors of histone lysine (B10760008) demethylase. nih.gov Additionally, pyridazinobenzylpiperidine derivatives have been developed as selective monoamine oxidase B (MAO-B) inhibitors for potential use in neurological disorders. researchgate.net
Enzymatic Inhibition Kinetics and Specificity
The efficacy of these compounds is often defined by their inhibition constants (IC₅₀) and their selectivity for specific enzyme isoforms.
A newly designed pyrido[2,3-d]pyridazine-2,8-dione derivative, compound 7c , demonstrated nearly equivalent inhibitory activity against both COX-1 and COX-2 isoenzymes, classifying it as a dual inhibitor. nih.govrsc.org In contrast, certain Mannich base derivatives of pyrrolo[3,4-d]pyridazinone show a better inhibitory activity towards COX-2 and a superior COX-2/COX-1 selectivity ratio when compared to the reference drug meloxicam. researchgate.net
The pyrido-pyridazinone derivative DS21360717 showed potent enzyme inhibitory activity against FER tyrosine kinase with an IC₅₀ value of 0.5 nM. acs.org An optimized version, DS08701581 (17c) , maintained high potency and showed improved kinase selectivity. nih.govacs.org
Derivatives of the related pyrido[4,3-d]pyrimidinone scaffold have been developed as Wee1 kinase inhibitors, with IC₅₀ values ranging from 19 to 1485 nM. nih.gov
Table 1: Enzymatic Inhibition by Pyridopyridazinone Derivatives
| Compound/Derivative Class | Target Enzyme | IC₅₀ Value | Notes |
|---|---|---|---|
| DS21360717 | FER Tyrosine Kinase | 0.5 nM | Potent enzyme inhibitory activity. acs.org |
| Pyrido[4,3-d]pyrimidinone derivatives | Wee1 Kinase | 19 - 1485 nM | A novel scaffold for Wee1 inhibitors. nih.gov |
| Pyrido[2,3-d]pyridazine-2,8-dione (Cmpd 7c) | COX-1 / COX-2 | Not specified | Showed similar inhibitory activities against both isoenzymes (dual inhibitor). nih.govrsc.org |
Receptor Binding Affinity and Ligand-Receptor Complex Formation
The interaction of pyridopyridazinone-related compounds with cellular receptors is a key aspect of their mechanism of action.
Adenosine (B11128) Receptors: A series of pyrazolo[3,4-d]pyridazines were designed as adenosine receptor (AR) antagonists. One lead compound displayed high affinity for the human A₁R (21 nM) and A₃R (55 nM). nih.gov Molecular dynamics simulations suggested that the compound is stabilized in the orthosteric binding site through hydrogen bonds with specific amino acid residues like N6.55. nih.gov
GABA-A Receptors: Novel pyrido[2,3-d]pyridazines and pyrazino[2,3-d]pyridazines have been synthesized and identified as high-affinity ligands for the benzodiazepine (B76468) binding site on the GABA-A receptor. researchgate.net
Chemokine Receptors: The related pyrido[3,4-d]pyrimidine (B3350098) scaffold has been explored for its potential as a CXCR2 antagonist, with a lead compound showing an IC₅₀ value of 0.11 µM in a cell-based calcium mobilization assay. nih.gov
Molecular Docking Insights: For the dual COX inhibitor pyrido[2,3-d]pyridazine-2,8-dione 7c , docking studies revealed that the pyridazinone moiety's carbonyl group forms a crucial hydrogen bond with the amino acid Tyr355 within the active site of both COX-1 and COX-2. nih.gov
Table 2: Receptor Binding Affinity of Related Scaffolds
| Compound/Derivative Class | Target Receptor | Affinity (IC₅₀ / Ki) | Notes |
|---|---|---|---|
| Pyrazolo[3,4-d]pyridazine derivative | Adenosine A₁ Receptor | 21 nM (affinity) | High-affinity antagonist. nih.gov |
| Pyrazolo[3,4-d]pyridazine derivative | Adenosine A₃ Receptor | 55 nM (affinity) | High-affinity antagonist. nih.gov |
| Pyrido[3,4-d]pyrimidine derivative | CXCR2 | 0.11 µM (IC₅₀) | Promising hit as a CXCR2 antagonist. nih.gov |
Modulation of Cellular Signaling Cascades
The pyridazinone core is a common feature in molecules designed to interfere with cancer cell proliferation. Eighteen new derivatives of pyrrolo[3,4-d]pyridazinone were synthesized and evaluated in vitro, with two compounds showing activity in anticancer screenings at concentrations of 10 µM or higher. nih.gov However, in a specific assay, none of the eight tested compounds from this series blocked the cell cycle-regulating kinase CDK1/cyclin B. nih.gov In another study, new 3(2H)-pyridazinone derivatives bearing a piperazine (B1678402) linker showed good anti-proliferative effects against gastric adenocarcinoma cells (AGS). unich.it
A primary mechanism for the anti-inflammatory effects of pyridazinone derivatives is the inhibition of inflammatory mediator production. The pyridazinone structure is considered a valuable scaffold for developing anti-inflammatory drugs, partly through the inhibition of COX enzymes, which are responsible for prostaglandin (B15479496) synthesis. sarpublication.commdpi.com
In studies on digestive system inflammation, novel pyrazolo[3,4-d]pyridazine derivatives were evaluated for their effects. One compound, in particular, was found to downregulate the gene expression of the pro-inflammatory cytokine TNF-α. researchgate.net Other pyridazinone derivatives have shown the ability to inhibit TNF-α in screening assays, with some demonstrating dual inhibition of both COX-2 and 15-lipoxygenase (15-LOX). researchgate.net
Impact on Cellular Processes (e.g., Cell Cycle Arrest, Oxidative Stress Response)
The downstream effects of pyridopyridazinone derivatives on cellular functions are significant, leading to outcomes such as cell cycle arrest and modulation of oxidative stress.
Cell Cycle Arrest: Derivatives of the related pyrido[4,3-d]pyrimidinone scaffold, which act as Wee1 inhibitors, were found to induce cancer cell apoptosis and arrest the cell cycle in the G0/G1 phase. nih.gov Studies on other heterocyclic systems fused with a pyrimidine (B1678525) ring, such as benzo[h]chromeno[2,3-d]pyrimidine , also demonstrated the ability to cause cell cycle arrest, primarily in the G1 phase in MCF-7 breast cancer cells. mdpi.com
Oxidative Stress Response: Novel pyrrolo[3,4-d]pyridazinone derivatives have been shown to markedly decrease intracellular reactive oxygen species (ROS) levels in neuronal cells where inflammation was induced by lipopolysaccharide (LPS). nih.gov This reduction in oxidative stress was strongly correlated with a decrease in DNA damage. nih.gov Similarly, in another study, these derivatives showed intense activity against free oxygen radicals. nih.gov Certain 3(2H)-pyridazinone derivatives were found to exert their anti-proliferative effects by inducing oxidative stress, as demonstrated by an increase in hydrogen peroxide release in gastric cancer cells. unich.it
Preclinical and Clinical Development Outlook
Lead Compound Identification and Optimization Strategies
The journey from a hit compound to a clinical candidate involves rigorous lead identification and optimization. For derivatives of the pyrido[3,4-d]pyridazin-1(2H)-one scaffold, this process has been applied to several important therapeutic targets.
For Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibition: Researchers have successfully designed and synthesized a series of ENPP1 inhibitors based on a pyrido[2,3-d]pyrimidin-7-one scaffold. nih.gov Optimization efforts led to the identification of compound 31 , which demonstrated significant potency in both ENPP1 inhibition and in vitro stimulation of the STING pathway, a critical component of the innate immune system. nih.gov This work highlights a promising lead compound with a novel scaffold for the development of new cancer immunotherapies. nih.gov
For FER Tyrosine Kinase Inhibition: In the pursuit of novel anticancer agents, optimization of pyrido-pyridazinone derivatives as inhibitors of FER tyrosine kinase has been a key focus. acs.org Starting with a lead compound, researchers aimed to improve its cellular activity, bioavailability, and target selectivity. acs.org This led to the development of compound 17c (DS08701581) , which exhibited improved pharmacokinetic profiles and antitumor efficacy in preclinical models. acs.org
For Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibition: The this compound scaffold has also been explored for the development of IRAK4 inhibitors, which are of interest for treating inflammatory and autoimmune diseases. nih.gov A drug discovery campaign utilizing a related N2,N4-diphenylpyrimidine-2,4-diamine (DPDA) scaffold employed an integrated strategy of structure-based de novo design and 3D-QSAR modeling. nih.gov This approach focused on optimizing membrane permeability while enhancing IRAK4-specific binding, leading to the identification of potent low-nanomolar IRAK4 inhibitors. nih.gov
For Other Targets: The versatility of the pyridopyridazinone and related scaffolds is further demonstrated by its application in developing inhibitors for other key cellular proteins. For instance, derivatives of pyrido[4,3-d]pyrimidinone have been identified as novel inhibitors of Wee1 kinase, a critical regulator of the cell cycle. nih.gov Additionally, the pyridazin-3(2H)-one core is recognized for its potential in developing agents for cardiovascular diseases and cancer. nih.gov
In Vivo Efficacy Studies in Animal Models
The preclinical development of this compound derivatives has been substantiated by in vivo efficacy studies in various animal models, demonstrating their therapeutic potential.
In Cancer Models: A notable example is the in vivo evaluation of the ENPP1 inhibitor 31 , a derivative of the pyrido[2,3-d]pyrimidin-7-one scaffold. This compound demonstrated efficacy in a syngeneic 4T1 mouse triple-negative breast cancer model, underscoring its potential as a novel agent for cancer immunotherapy. nih.gov Furthermore, the optimized FER tyrosine kinase inhibitor 17c (DS08701581) showed antitumor activity in in vivo studies. acs.org
In the context of Wee1 inhibition, derivatives of pyrido[4,3-d]pyrimidinone have shown robust cytotoxicity in cancer cell lines, with compound 34 exhibiting remarkable selectivity and stability in mouse liver microsomes in vitro, suggesting its potential for in vivo investigation. nih.gov
In Inflammatory Models: A novel series of pyrido[2,3-d]pyridazine-2,8-dione derivatives were assessed for their anti-inflammatory activity in a mouse ear edema model. rsc.org Compound 7c from this series showed significant inhibition of ear edema, pointing to its potential as an anti-inflammatory agent through dual inhibition of COX-1 and COX-2. rsc.org
Below is a table summarizing the in vivo efficacy of selected compounds with a pyrido-pyridazinone or related core structure.
| Compound | Target | Animal Model | Efficacy |
| 31 | ENPP1 | 4T1 Triple Negative Breast Cancer Mouse Model | Demonstrated in vivo efficacy |
| 7c | COX-1/COX-2 | Mouse Ear Edema Model | 82% inhibition of ear edema |
| DS69910557 | hPTHR1 | Rat | Decreased plasma calcium concentration upon oral administration |
Pharmacodynamic Biomarkers and Target Engagement Studies
To ensure that a drug is hitting its intended target in a biological system, pharmacodynamic (PD) biomarkers and target engagement studies are crucial.
For the Wee1 inhibitor compound 34 , a derivative of the pyrido[4,3-d]pyrimidinone scaffold, mechanistic studies have shown measurable effects on downstream biomarkers. nih.gov These studies confirmed that the compound induces cancer cell apoptosis and cell cycle arrest, providing evidence of its target engagement in a cellular context. nih.gov
While detailed pharmacodynamic biomarker data for many this compound derivatives are not extensively published in the public domain, the progression of some of these compounds into clinical development implies the existence of such studies to confirm their mechanism of action.
Current Status in Clinical Trials
A significant milestone in the development of this class of compounds is their entry into clinical trials, particularly as inhibitors of Son of Sevenless 1 (SOS1), a key regulator of the RAS signaling pathway.
The use of small molecules to target the guanine (B1146940) nucleotide exchange factor SOS1 is a promising strategy for treating various KRAS-driven cancers. nih.gov A pyrido[2,3-d]pyrimidin-7-one derivative, BI 1701963 , has been identified as a potent SOS1 inhibitor. nih.gov This compound has advanced into a Phase I clinical trial (NCT04111458). nih.gov Preliminary results from this trial have suggested that BI 1701963 is well-tolerated, and stable disease control was achieved in a subset of treated patients when administered as a single agent. nih.gov
The development of SOS1 inhibitors often involves combination therapy. For instance, a representative pyrido[2,3-d]pyrimidin-7-one compound, 8u , has shown synergistic antiproliferative effects when combined with KRAS G12C or G12D inhibitors in cellular assays. nih.gov This suggests a potential future clinical strategy for this class of compounds.
Future Directions and Therapeutic Potential in Disease Management
The broad range of biological targets for which this compound derivatives have shown inhibitory activity points to a significant and diverse therapeutic potential.
Oncology: In oncology, the future directions are multifaceted. The development of inhibitors for targets like PARP, Wee1, and FER kinase continues to be a promising avenue for cancer treatment. acs.orgnih.govekb.eg The ability of ENPP1 inhibitors with a pyridopyrimidinone core to stimulate the STING pathway opens up new possibilities for cancer immunotherapy. nih.gov Furthermore, the clinical investigation of SOS1 inhibitors, such as those based on the pyrido[2,3-d]pyrimidin-7-one scaffold, in combination with direct KRAS inhibitors, could provide a powerful new strategy for treating KRAS-mutated cancers. nih.gov
Inflammatory and Other Diseases: Beyond cancer, the this compound scaffold holds promise for the management of inflammatory diseases through the inhibition of targets like IRAK4. nih.gov The discovery of derivatives with anti-inflammatory properties, such as dual COX inhibitors, further broadens the therapeutic landscape. rsc.org Additionally, the development of antagonists for receptors like CXCR2 and hPTHR1 based on related pyridopyrimidine and pyridobenzazepinone scaffolds, respectively, highlights the adaptability of this chemical framework for non-oncology indications. nih.govmdpi.com
Q & A
Q. 1.1. What are the most reliable synthetic routes for Pyrido[3,4-D]pyridazin-1(2H)-one and its derivatives?
Methodological Answer: this compound derivatives are typically synthesized via cyclocondensation reactions. For example, 7-amino-substituted thieno[3,4-d]pyridazin-1(2H)-ones can be prepared by reacting acetyl-containing precursors with hydrazine hydrate under acidic conditions (e.g., acetic acid or ethanol with trifluoroacetic acid). Yields vary between 32% and 79% depending on substituents and reaction parameters (e.g., temperature, solvent) . A comparative table of reaction conditions and yields is provided below:
| Substituents | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 7-Amino-4-methyl | Acetic acid, reflux | 77% | |
| 4,5-Dimethyl | Ethanol, TFA, RT | 44% |
Q. 1.2. How can structural characterization of this compound derivatives be optimized?
Methodological Answer: Multi-spectral analysis is critical:
- NMR : Use - HMQC and HMBC to confirm regiochemistry and substituent positions. For example, methyl groups in 4,5-dimethyl derivatives show distinct signals at δ 2.18–2.29 ppm .
- X-ray diffraction : Resolves ambiguity in fused-ring systems. The crystal structure of 7-amino-4-methyl-2-(2,2,2-trifluoroethyl)thieno[3,4-d]pyridazin-1(2H)-one confirmed a planar heterocyclic core with a dihedral angle of 1.2° between fused rings .
- IR : Key carbonyl stretches (1642–1604 cm) confirm lactam formation .
Q. 1.3. What in vitro assays are suitable for initial biological screening of these compounds?
Methodological Answer:
- Tau aggregation inhibition : Use thioflavin-T fluorescence assays. For example, 7-amino-4-methylthieno[3,4-d]pyridazin-1(2H)-one showed IC values <10 µM in tauopathy models .
- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .
Advanced Research Questions
Q. 2.1. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for kinase inhibition?
Methodological Answer:
- Substituent effects : Bulky groups (e.g., trifluoroethyl) at position 2 enhance selectivity for kinases like DDR2 by occupying hydrophobic pockets. For example, 2-(3-methoxybenzyl)-4-(p-tolyl) derivatives showed 10-fold higher DDR2 affinity compared to unsubstituted analogs .
- Electron-withdrawing groups : Nitro or fluorine at position 3 improves metabolic stability but may reduce solubility. A balance is achieved via logP optimization (target: 2–3) .
Q. 2.2. How do conflicting data on in vivo pharmacokinetics of this compound derivatives arise, and how can they be resolved?
Methodological Answer:
- Bioavailability discrepancies : Differences in formulation (e.g., PEGylation vs. free base) and species-specific metabolism (e.g., murine vs. primate CYP450 isoforms) often explain variability. Use stable isotope labeling (e.g., -NMR tracking) to monitor metabolite pathways .
- Case study : A methyl-substituted derivative showed 80% oral bioavailability in mice but <20% in rats due to rapid glucuronidation. Co-administration with UDP-glucuronosyltransferase inhibitors normalized exposure .
Q. 2.3. What computational strategies are effective for predicting off-target effects of this compound-based PROTACs?
Methodological Answer:
- Molecular docking : Prioritize targets with conserved ATP-binding pockets (e.g., EGFR, ALK) using AutoDock Vina. For example, pyrido[3,4-d]pyrimidine-based PROTACs exhibited unexpected off-target binding to BET bromodomains, predicted via docking scores <−9.0 kcal/mol .
- Machine learning : Train models on ChEMBL data to predict CYP3A4 inhibition. A random forest model achieved 85% accuracy in flagging high-risk candidates .
Q. 2.4. How can heteroannulation reactions expand the chemical diversity of this compound scaffolds?
Methodological Answer:
- One-pot reactions : Combine pyrido[2,3-d]pyrimidinthione with triazoles or tetrazoles using nanocrystalline MgO catalysis in water (yields: 60–75%). This generates fused systems like pyridotriazolo-pyrimidines with enhanced π-stacking .
- Palladium-catalyzed coupling : Introduce aryl/heteroaryl groups at position 6 via Suzuki-Miyaura reactions. For example, 6-iodo derivatives coupled with pyridinylboronic acids yield bis-heterocyclic analogs with improved BBB penetration .
Data Contradictions and Resolution
Q. 3.1. Why do some studies report conflicting cytotoxicity data for structurally similar this compound derivatives?
Methodological Answer:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) and incubation times (24h vs. 72h) significantly impact IC. Standardize protocols using CLSI guidelines .
- Impurity effects : Residual solvents (e.g., DMSO >0.1%) or synthetic byproducts (e.g., hydrazine adducts) can skew results. Use HPLC-MS (≥95% purity) for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
